molecular formula C5H9NaO3 B12716372 Sodium 2-hydroxy-3-methylbutyrate CAS No. 57768-96-4

Sodium 2-hydroxy-3-methylbutyrate

Cat. No.: B12716372
CAS No.: 57768-96-4
M. Wt: 140.11 g/mol
InChI Key: CPGHJLCKGBLVMB-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-methylbutyrate is a chemical compound that belongs to the class of hydroxy acids It is the sodium salt of 2-hydroxy-3-methylbutyric acid, which is a metabolite of the amino acid leucine

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2-hydroxy-3-methylbutyrate typically involves the reaction of 2-hydroxy-3-methylbutyric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then concentrated and dried to obtain the solid sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound can involve more complex processes. One method involves the reaction of 4,4-dimethyloxetan-2-one with aqueous sodium hydroxide to form a solution of this compound. This solution is then applied to synthetic silica and dried to obtain the solid product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-3-methylbutyrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-methylbutyrate involves its role as a metabolite in the leucine catabolic pathway. It acts as a precursor to various bioactive compounds that influence protein synthesis and degradation. The compound interacts with molecular targets such as enzymes involved in amino acid metabolism and pathways related to muscle growth and repair .

Comparison with Similar Compounds

Uniqueness: Sodium 2-hydroxy-3-methylbutyrate is unique due to its specific role in the leucine catabolic pathway and its potential therapeutic applications in muscle growth and metabolic regulation. Its ability to act as a precursor to bioactive compounds sets it apart from other similar hydroxy acids.

Properties

IUPAC Name

sodium;2-hydroxy-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGHJLCKGBLVMB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973352
Record name Sodium 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57768-96-4
Record name Sodium alpha-hydroxyisovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057768964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-hydroxy-3-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM .ALPHA.-HYDROXYISOVALERATE
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